Product packaging for 4,5,5-Trimethyl-1-hexanol(Cat. No.:CAS No. 66793-75-7)

4,5,5-Trimethyl-1-hexanol

Cat. No.: B3055773
CAS No.: 66793-75-7
M. Wt: 144.25 g/mol
InChI Key: IECJUMYEWJOKHM-UHFFFAOYSA-N
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Description

Overview of Hexanol Isomers in Organic Chemistry

Hexanol, an organic alcohol with a six-carbon chain, exists in numerous isomeric forms. wikipedia.orgatamanchemicals.com The general chemical formula for these isomers is C₆H₁₄O. wikipedia.org The isomers differ by the arrangement of the carbon skeleton (straight-chain or branched) and the position of the hydroxyl (-OH) group. wikipedia.orgatamanchemicals.com The straight-chain, or linear, isomers include 1-hexanol, 2-hexanol, and 3-hexanol, distinguished by the location of the hydroxyl group on the carbon chain. wikipedia.org

Beyond these, a multitude of branched-chain isomers exist, such as the various methylpentanols and dimethylbutanols. quora.comwikipedia.org These structural variations lead to different physical and chemical properties, such as boiling point, density, and solubility, which in turn dictate their specific applications in fields like perfumery and chemical synthesis. wikipedia.orgatamanchemicals.com

Table 1: Structural Isomers of Hexanol and Their Boiling Points This table is interactive. You can sort and filter the data.

Structure Type IUPAC Name Boiling Point (°C)
1-Hexanol Primary Hexan-1-ol 158
2-Hexanol Secondary Hexan-2-ol 140
3-Hexanol Secondary Hexan-3-ol 135
2-Methyl-1-pentanol Primary 2-Methylpentan-1-ol 147
3-Methyl-1-pentanol Primary 3-Methylpentan-1-ol 152
4-Methyl-1-pentanol Primary 4-Methylpentan-1-ol 151
2-Methyl-2-pentanol Tertiary 2-Methylpentan-2-ol 121
3-Methyl-3-pentanol Tertiary 3-Methylpentan-3-ol 122
2,2-Dimethyl-1-butanol Primary 2,2-Dimethylbutan-1-ol 137

Source: wikipedia.org

The Role of Branched-Chain Alcohols in Advanced Chemical Synthesis

Branched-chain alcohols are crucial intermediates in advanced chemical synthesis. exxonmobilchemical.com Unlike their linear counterparts, the branched structure often imparts unique properties to the final products. exxonmobilchemical.com For example, branched alcohols like Exxal™ alcohols are characterized by low pour points, which facilitates their transport, storage, and handling at low temperatures. exxonmobilchemical.com These high-purity primary alcohols are used to synthesize a range of industrial products, including surfactants, polymer additives, adhesives, and additives for lubricants and fuels. exxonmobilchemical.com

A significant application of branched-chain higher alcohols, including isononyl alcohols, is in the production of plasticizers, such as diisononyl phthalate (B1215562) (DINP). atamanchemicals.comguidechem.comopenpr.com These plasticizers are essential for increasing the flexibility of materials like polyvinyl chloride (PVC), which is widely used in construction, automotive, and cable industries. openpr.commatthey.com Furthermore, research has explored the synthesis of branched-chain higher alcohols from renewable resources like glucose using metabolically engineered E. coli, highlighting their potential as biofuels with higher energy density and better octane (B31449) numbers compared to straight-chain alcohols. nih.govnih.gov The branched structure contributes to superior wetting power in derived surfactants and powerful solvency in coatings and inks. exxonmobilchemical.com

Historical Context of Research on 4,5,5-Trimethyl-1-hexanol and Related Isononyl Alcohol Structures

The compound this compound is a member of the isononyl alcohol (INA) family, which is typically a mixture of C9 primary alcohol isomers. atamanchemicals.comwikipedia.org The commercial production and research history of these alcohols are linked to the development of industrial hydroformylation, also known as the oxo process. matthey.compersistencemarketresearch.com

The origins of INA production trace back to the high-pressure cobalt-based oxo process developed by German chemist Otto Roelen in the 1940s. matthey.com This technology, while groundbreaking, was capital-intensive and generated significant byproducts due to the high temperatures and pressures required. matthey.com

A major advancement occurred in the 1970s with the development of the Low-Pressure (LP) Oxo℠ Process. matthey.com This process utilized a rhodium-based catalyst, which operated at lower temperatures and pressures, resulting in higher efficiency and less waste. matthey.com While initially applied to producing aldehydes from propylene (B89431), substantial efforts were made to adapt this more economical rhodium-catalyst technology for higher chain olefins like the octene isomers used to produce isononyl alcohols. matthey.com

Patents from the mid-20th century also shed light on the early research into specific isomers. For instance, a 1950 patent details the preparation of 3,5,5-trimethyl-1-hexanol via the hydroformylation of diisobutylene followed by hydrogenation. google.com This research highlighted the use of its esters as synthetic lubricants with desirable high viscosity indexes. google.com Today, various industrial processes from companies like ExxonMobil and Johnson Matthey are used to produce isononyl alcohols, reflecting decades of research aimed at optimizing catalyst performance and process economics for these valuable chemical intermediates. guidechem.commatthey.comgoogle.comresearchgate.net

Table 2: Computed Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.

Property Value Source
IUPAC Name 4,5,5-trimethylhexan-1-ol nih.gov
CAS Number 66793-75-7 nih.govnist.gov
Molecular Formula C₉H₂₀O nih.govnist.gov
Molecular Weight 144.25 g/mol nih.gov
XLogP3 2.8 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 4 nih.gov
Topological Polar Surface Area 20.2 Ų nih.gov
Heavy Atom Count 10 nih.gov

Source: nih.govnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O B3055773 4,5,5-Trimethyl-1-hexanol CAS No. 66793-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,5-trimethylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-8(6-5-7-10)9(2,3)4/h8,10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECJUMYEWJOKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439518
Record name 4,5,5-TRIMETHYL-1-HEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66793-75-7
Record name 4,5,5-TRIMETHYL-1-HEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,5,5 Trimethyl 1 Hexanol

Industrial Production Routes

The industrial synthesis of 4,5,5-trimethyl-1-hexanol is a multi-step process that begins with the oligomerization of butenes to form a C8 olefin precursor. This precursor then undergoes hydroformylation to produce an aldehyde, which is subsequently hydrogenated to yield the final alcohol product.

Olefin Hydroformylation Technologies

Hydroformylation, also known as the oxo process, is a crucial step in the production of this compound. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an olefin. Both rhodium and cobalt-based catalysts are employed in industrial hydroformylation processes.

Rhodium-based catalysts are highly active for the hydroformylation of olefins and can operate under milder conditions than their cobalt counterparts. The catalytic cycle for rhodium-catalyzed hydroformylation, particularly with phosphine (B1218219) ligands, is well-established.

The active catalytic species is typically a rhodium hydride complex, such as HRh(CO)(PPh₃)₃. The generally accepted mechanism proceeds through the following key steps:

Ligand Dissociation: A phosphine ligand dissociates from the rhodium center to create a vacant coordination site.

Olefin Coordination: The branched C8 olefin precursor coordinates to the rhodium catalyst.

Migratory Insertion: The olefin inserts into the rhodium-hydride bond. This step is regioselective, and for branched olefins, the formation of a branched alkyl-rhodium intermediate is favored.

CO Coordination: A molecule of carbon monoxide coordinates to the rhodium center.

Acyl Formation: The alkyl group migrates to a coordinated carbonyl ligand, forming an acyl-rhodium species.

Oxidative Addition of H₂: A molecule of hydrogen undergoes oxidative addition to the rhodium center.

Reductive Elimination: The final aldehyde product, 3,5,5-trimethylhexanal (B1630633), is eliminated from the rhodium complex, regenerating the active catalyst.

The use of specific phosphine ligands can influence the regioselectivity of the reaction, favoring the formation of the desired branched aldehyde.

Catalyst SystemTypical ConditionsKey Features
Rhodium with Triphenylphosphine80-120°C, 10-100 atmHigh activity, good selectivity for branched aldehydes from branched olefins.

Cobalt-catalyzed hydroformylation is an older technology but remains relevant, particularly for the production of certain branched alcohols. The active catalyst is cobalt tetracarbonyl hydride (HCo(CO)₄). libretexts.org The mechanism is broadly similar to the rhodium-catalyzed process but generally requires more severe reaction conditions.

The key steps in the cobalt-catalyzed hydroformylation of the C8 olefin precursor are:

Catalyst Formation: The precatalyst, dicobalt octacarbonyl (Co₂(CO)₈), reacts with hydrogen to form the active catalyst, HCo(CO)₄.

CO Dissociation: A carbon monoxide ligand dissociates from HCo(CO)₄ to form the coordinatively unsaturated HCo(CO)₃.

Olefin Coordination: The branched C8 olefin binds to the cobalt center.

Migratory Insertion: The olefin inserts into the cobalt-hydride bond, forming an alkyl-cobalt complex.

CO Coordination: A molecule of CO adds to the alkyl-cobalt complex.

Acyl Formation: The alkyl group migrates to a carbonyl ligand, forming an acyl-cobalt species.

Hydrogenolysis: The acyl-cobalt complex reacts with H₂ or another molecule of HCo(CO)₄ to yield the aldehyde product, 3,5,5-trimethylhexanal, and regenerate the active catalyst.

Cobalt catalysts are generally less expensive than rhodium catalysts but require higher temperatures and pressures to achieve comparable reaction rates. nih.gov

Catalyst SystemTypical ConditionsKey Features
Unmodified Cobalt Carbonyl110-180°C, 100-350 atmLower cost, suitable for branched olefins, requires high pressure.
Phosphine-Modified Cobalt150-200°C, 50-100 atmImproved selectivity for linear aldehydes (less relevant for this product), operates at lower pressure than unmodified cobalt.

Oligomerization of Butenes and Related Processes for Precursor Synthesis

The primary feedstock for the production of this compound is a mixture of C8 olefins, often referred to as isooctene or diisobutylene. This precursor is synthesized through the oligomerization of butenes, which are readily available from refinery streams.

The oligomerization process typically utilizes solid acid catalysts, such as zeolites (e.g., ZSM-5) or solid phosphoric acid. researcher.life The reaction involves the dimerization of isobutylene (B52900) or the co-dimerization of isobutylene with other butene isomers. The reaction conditions are optimized to favor the formation of the desired C8 isomers, which are primarily a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.

Recent research has focused on developing more selective and robust catalysts for butene oligomerization to maximize the yield of the desired trimethylpentene isomers. For instance, nickel oxide supported on mesoporous aluminosilicate (B74896) has shown high butene conversion and good selectivity towards C8–C16 alkenes. researcher.life

Catalytic SystemProcess ConditionsOutcome
Solid Phosphoric Acid150-220°C, 20-70 atmDimerization of butenes to produce a mixture of C8 olefins.
Zeolite Catalysts (e.g., HZSM-5)200-400°CCan be tailored to control the distribution of olefin isomers.
Nickel-based CatalystsVaries with support and promotersCan offer high selectivity to specific oligomers.

Hydrogenation of Aldehyde Precursors (e.g., 3,5,5-Trimethylhexanal)

The final step in the industrial production of this compound is the hydrogenation of the 3,5,5-trimethylhexanal produced during hydroformylation. This is a catalytic reduction process that converts the aldehyde group to a primary alcohol.

Commonly used catalysts for this hydrogenation include nickel, copper chromite, or precious metal catalysts such as palladium or platinum. The reaction is typically carried out in the liquid phase under a hydrogen atmosphere at elevated temperatures and pressures.

A United States patent describes the vapor phase hydrogenation of 3,5,5-trimethylhexanal using a catalyst comprising reduced copper plus zinc oxide at temperatures between 150°C and 250°C and pressures from approximately 15 to 43 kg/cm ² absolute. google.com

The selection of the catalyst and reaction conditions is crucial to ensure high conversion of the aldehyde to the alcohol while minimizing side reactions, such as the formation of ethers or cracking products.

CatalystTypical ConditionsKey Features
Nickel-based (e.g., Raney Ni)100-150°C, 20-100 atm H₂High activity, cost-effective.
Copper Chromite150-250°C, 50-200 atm H₂Good selectivity, resistant to poisoning.
Precious Metals (Pd, Pt)Lower temperatures and pressuresHigh activity, can be used for fine chemical synthesis.

Laboratory-Scale Synthesis and Optimization

On a laboratory scale, this compound can be synthesized through various established organic chemistry methods. These routes offer more flexibility in terms of substrate choice and reaction conditions compared to industrial processes, although they are not typically used for large-scale production.

One plausible laboratory synthesis involves the use of a Grignard reagent. The synthesis would proceed by reacting an appropriate Grignard reagent with an epoxide or a carbonyl compound, followed by an acidic workup. For instance, the reaction of 2,2-dimethylpropylmagnesium bromide with propylene (B89431) oxide would yield a mixture of isomeric alcohols, including this compound. Optimization of this reaction would involve careful control of temperature and stoichiometry to maximize the yield of the desired product.

Another potential laboratory route is the reduction of a suitable carboxylic acid or its ester derivative. For example, 4,5,5-trimethylhexanoic acid or its corresponding ester could be reduced to this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The optimization of this reaction would focus on ensuring complete reduction without affecting other functional groups that might be present in more complex molecules.

Synthetic MethodKey ReagentsGeneral Procedure
Grignard ReactionGrignard reagent (e.g., 2,2-dimethylpropylmagnesium bromide), Epoxide (e.g., propylene oxide)The Grignard reagent is prepared in situ and then reacted with the epoxide in an ether solvent at low temperature, followed by an acidic workup.
Reduction of Carboxylic Acid/Ester4,5,5-trimethylhexanoic acid or its ester, Lithium aluminum hydride (LiAlH₄)The carboxylic acid or ester is slowly added to a suspension of LiAlH₄ in an anhydrous ether solvent, followed by a careful workup to quench the excess hydride and protonate the resulting alkoxide.

Conventional Multi-Step Synthesis Approaches

The conventional and most economically viable route to this compound involves a two-stage synthesis:

Hydroformylation of a Trimethylhexene Isomer: The first step is the hydroformylation (or oxo synthesis) of a C9 branched olefin, specifically a trimethylhexene isomer that will yield the desired 4,5,5-trimethylhexanal (B8308188) intermediate. In this reaction, the olefin is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. The goal is to add a formyl group (-CHO) and a hydrogen atom across the double bond. For the synthesis of 4,5,5-trimethylhexanal, the starting olefin would logically be 4,5,5-trimethyl-1-hexene. The hydroformylation of branched olefins can be challenging due to steric hindrance, but the use of appropriate catalysts can favor the formation of the desired terminal aldehyde.

Hydrogenation of 4,5,5-Trimethylhexanal: The second step is the catalytic hydrogenation of the 4,5,5-trimethylhexanal formed in the first step. In this process, the aldehyde is reduced to the corresponding primary alcohol, this compound, using hydrogen gas and a hydrogenation catalyst.

Historically, cobalt and rhodium complexes have been the catalysts of choice for hydroformylation. Cobalt carbonyls, such as dicobalt octacarbonyl (Co₂(CO)₈), were the first generation of catalysts used in the oxo process. They are effective but typically require high pressures (100–300 atm) and temperatures (110–180 °C). Rhodium-based catalysts, often modified with phosphine ligands, are significantly more active, allowing for milder reaction conditions (lower temperatures and pressures) and often providing higher selectivity to the desired linear aldehyde.

The subsequent hydrogenation of the aldehyde is a well-established industrial process. A variety of catalysts can be employed for this step, including nickel, copper, and precious metals like palladium and platinum, supported on materials such as alumina (B75360) or silica.

StepReactionTypical CatalystsGeneral Reaction Conditions
1. HydroformylationTrimethylhexene + CO + H₂ → 4,5,5-TrimethylhexanalCobalt Carbonyls, Rhodium-phosphine complexesHigh Temperature and Pressure
2. Hydrogenation4,5,5-Trimethylhexanal + H₂ → this compoundNickel, Copper, Palladium, PlatinumElevated Temperature and Pressure

Emerging Catalytic Strategies for Improved Yields and Selectivity

One area of significant research is the development of advanced ligands for rhodium catalysts. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. Bidentate phosphine ligands, for instance, can create a more defined and stable catalytic center, leading to improved regioselectivity towards the linear aldehyde, which is the precursor to the desired primary alcohol. The design of ligands that can effectively discriminate between the two possible carbon atoms of the double bond in a branched olefin is key to maximizing the yield of the terminal aldehyde.

Another emerging strategy is the use of biphasic catalysis. In this approach, the catalyst is dissolved in a solvent that is immiscible with the reactants and products. This allows for easy separation of the catalyst from the product stream, facilitating catalyst recycling and reducing product contamination. Water-soluble rhodium catalysts, for example, have been developed for the hydroformylation of olefins in aqueous-organic biphasic systems.

Furthermore, tandem or one-pot reactions, where hydroformylation and hydrogenation are carried out in a single reactor, are being explored. These processes can offer advantages in terms of process simplification and reduced capital investment. However, they require catalysts that are active and compatible under the conditions required for both reactions.

StrategyDescriptionPotential Advantages
Advanced Ligand DesignDevelopment of novel phosphine and other ligands to fine-tune catalyst activity and selectivity.Higher yields of the desired linear aldehyde, milder reaction conditions.
Biphasic CatalysisUse of two immiscible solvent phases to facilitate catalyst separation and recycling.Improved catalyst lifetime, simplified product purification.
Tandem CatalysisCombining hydroformylation and hydrogenation in a single reactor.Process intensification, reduced operational costs.

Development of Non-Noble Metal Catalytic Processes

The high cost and limited availability of noble metals like rhodium have driven research into the development of catalysts based on more abundant and less expensive first-row transition metals. While cobalt has been used historically, its lower activity compared to rhodium has been a significant drawback.

Recent advancements have focused on improving the performance of cobalt-based catalysts for hydroformylation. This includes the development of new cobalt-ligand systems that can operate under milder conditions and exhibit improved selectivity. For instance, the use of specific phosphine ligands with cobalt has been shown to enhance catalytic activity.

Iron is another promising non-noble metal that has been investigated for hydroformylation. While typically less active than cobalt and rhodium, recent studies have shown that iron-based catalysts can be effective for the hydroformylation of various olefins under specific conditions. The development of highly active and selective iron catalysts remains an active area of research.

For the hydrogenation of the intermediate aldehyde, non-noble metal catalysts are already well-established. Nickel-based catalysts, in particular, are widely used in industrial hydrogenation processes. Research in this area focuses on improving the stability and activity of these catalysts, as well as developing new catalytic materials with enhanced performance. For example, bimetallic catalysts, such as nickel-copper, can exhibit synergistic effects that lead to improved catalytic activity and selectivity. The development of catalysts with high resistance to poisoning and deactivation is also a key objective.

MetalApplicationResearch Focus
CobaltHydroformylationDevelopment of new ligand systems to improve activity and selectivity under milder conditions.
IronHydroformylation & HydrogenationImproving catalytic activity and selectivity for hydroformylation; established use in hydrogenation. acs.org
NickelHydrogenationEnhancing stability, activity, and resistance to deactivation.
CopperHydrogenationUsed in combination with other metals to improve catalyst performance.

Chemical Reactivity and Mechanistic Investigations of 4,5,5 Trimethyl 1 Hexanol

Fundamental Reaction Pathways

4,5,5-Trimethyl-1-hexanol readily undergoes esterification with carboxylic acids in a process known as Fischer esterification. This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is a reversible condensation reaction where water is eliminated. youtube.com To drive the equilibrium towards the formation of the ester, water is often removed as it is formed, for instance, by azeotropic distillation. thieme-connect.de

A key example is the reaction of this compound with its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid, to form the ester 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate. nih.gov

Reaction Scheme:

The reaction with acid anhydrides provides an alternative, often more rapid, pathway to ester formation that does not require an acid catalyst and is irreversible. The alcohol's hydroxyl group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride (B1165640), leading to the formation of the ester and a carboxylic acid as a byproduct.

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uksavemyexams.com

To achieve full oxidation to the corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid, a strong oxidizing agent is required in excess, and the reaction is typically performed under reflux conditions. chemguide.co.uk This ensures that any initially formed aldehyde is further oxidized. wikipedia.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like potassium dichromate (K₂Cr₂O₇) in an acidic solution. savemyexams.comlibretexts.org A process for preparing 3,5,5-trimethylhexanoic acid involves the oxidation of 3,5,5-trimethylhexanol by bubbling air or molecular oxygen through the alcohol, sometimes in the presence of a catalyst like manganous acetate. google.com

where R represents the 4,5,5-trimethylpentyl group. During this reaction, the orange color of the dichromate(VI) ions is reduced to the green color of chromium(III) ions, providing a visual indication of the reaction's progress. chemguide.co.uklibretexts.org

The conversion of this compound to an acyl chloride, such as 3,5,5-trimethylhexanoyl chloride, is a two-step process. First, the primary alcohol must be oxidized to the corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid, as described in the previous section. atamanchemicals.com

In the second step, the carboxylic acid is treated with a chlorinating agent to replace the hydroxyl group with a chlorine atom. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). chemicalbook.comlookchem.com The reaction produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas as byproducts.

Reaction Scheme: Step 1: Oxidation

Step 2: Chlorination

3,5,5-Trimethylhexanoyl chloride is a useful chemical intermediate for manufacturing various organic compounds. chemicalbook.comhsppharma.com

Mechanistic Studies of this compound and Analogues

The gas-phase reactions of alcohols are crucial for understanding their atmospheric fate. The kinetics of these reactions are often studied using relative rate methods. For branched alcohols similar to this compound, the reaction with chlorine atoms (Cl•) is of significant interest. Chlorine atoms are highly reactive radicals that can initiate the degradation of volatile organic compounds in the atmosphere. nih.gov

Frustrated Lewis Pair (FLP)-like Reduction Processes

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. thieme-connect.comacs.org This unquenched reactivity allows the pair to synergistically activate small molecules, most notably hydrogen (H₂). thieme-connect.comacs.org The general mechanism for H₂ activation involves the Lewis acid component interacting with one hydrogen atom and the Lewis base with the other, leading to heterolytic cleavage of the H-H bond. thieme-connect.com This generates a stabilized H+/H- pair, such as a phosphonium (B103445) cation and a hydridoborate anion, which can then act as a metal-free catalyst for hydrogenation reactions. acs.org

While direct FLP reduction of a simple alcohol like this compound is not a primary pathway, the principles of FLP chemistry are relevant in related transformations. For instance, FLPs can catalyze the hydrogenation of carbonyl compounds, which could be formed from the oxidation of a hexanol analogue. acs.org The mechanism for the reduction of aldehydes and ketones involves the activation of H₂ by the FLP, followed by the transfer of the resulting hydride (H⁻) to the electrophilic carbonyl carbon and the proton (H⁺) to the carbonyl oxygen. acs.org

Furthermore, FLPs have been shown to interact with alcohols to facilitate dehydration. In one proposed mechanism, an FLP formed from tris(pentafluorophenyl)borane (B72294) and a hindered base can interact with an allyl alcohol. nih.gov This interaction leads to the formation of a borate-hydroxyl anion complex and a base-stabilized allyl cation, which can then be attacked by a nucleophile. nih.gov This demonstrates the ability of FLPs to activate the C-O bond of an alcohol, a key step that could precede a reduction or other transformations.

Table 1: Key Concepts in FLP-Catalyzed Reactions

Concept Description Mechanistic Role Relevant Substrates
Frustrated Lewis Pair (FLP) A sterically hindered combination of a Lewis acid (e.g., B(C₆F₅)₃) and a Lewis base (e.g., bulky phosphine). thieme-connect.comacs.org Enables cooperative activation of small molecules without forming a stable acid-base adduct. thieme-connect.com H₂, CO₂, Alkenes, Imines. nih.gov
H₂ Activation Heterolytic cleavage of the dihydrogen bond by the FLP. thieme-connect.com Generates a non-metal hydride/proton pair for subsequent reduction steps. acs.org Imines, Nitriles, Ketones. acs.orgnih.gov

| Alcohol Activation | Interaction of the FLP with the alcohol's hydroxyl group. nih.gov | Facilitates dehydration by generating a carbocation intermediate and a borate-hydroxyl complex. nih.gov | Allyl alcohols. nih.gov |

Nucleophile-Induced Cyclization/Ring Expansion (NICE) and Conjugate Addition Ring Expansion (CARE) Mechanisms in Related Systems

While this compound itself does not undergo these specific reactions, its derivatives could be incorporated into linear precursors for such transformations. These cascade reactions are powerful methods for synthesizing medium-sized rings, which are often challenging to prepare via direct cyclization. whiterose.ac.uk

The Nucleophile-Induced Cyclization/Ring Expansion (NICE) process is a cascade method for creating medium-sized lactones and lactams. whiterose.ac.uk It begins with a linear precursor designed with an internal nucleophilic catalyst. This internal nucleophile initiates an intramolecular cyclization to form a stable 5- to 7-membered ring intermediate, which then undergoes a ring expansion to yield the final, larger ring structure. whiterose.ac.uk This strategy avoids the high-dilution conditions typically required for macrocyclization. A derivative of this compound, such as an amino alcohol, could potentially be used as a building block for the linear precursor in a NICE reaction. whiterose.ac.uk

The Conjugate Addition Ring Expansion (CARE) mechanism is another cascade sequence used to prepare medium-sized and macrocyclic lactams from cyclic imides and primary amines. nih.govrsc.orgresearchgate.net The reaction is initiated by the conjugate addition of a primary amine to a cyclic imide. This is followed by an intramolecular cyclization and a subsequent spontaneous ring expansion, effectively inserting the amine into the ring structure. researchgate.net The process is notable for its simplicity and broad scope, particularly with respect to the amine component. nih.govrsc.org CARE reactions can be performed iteratively to "grow" macrocycles in a controlled manner. nih.gov

Table 2: Comparison of NICE and CARE Mechanisms

Feature Nucleophile-Induced Cyclization/Ring Expansion (NICE) Conjugate Addition Ring Expansion (CARE)
Starting Materials Linear precursors with an internal nucleophile. whiterose.ac.uk Cyclic imides and primary amines. nih.govrsc.org
Key Intermediate 5- to 7-membered cyclic transition state. whiterose.ac.uk Product of conjugate addition and cyclization. researchgate.net
Product Medium-sized lactones and lactams. whiterose.ac.uk Medium-sized/macrocyclic lactams and bis-lactams. nih.govrsc.org

| Primary Advantage | Avoids high-dilution conditions for macrocyclization. whiterose.ac.uk | Simple, high-yielding, and broad amine scope. researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Carbonyl Compounds

Transition metal-catalyzed cross-coupling reactions are fundamental C-C bond-forming processes. While alcohols like this compound are not direct partners in many of these reactions, they can participate through mechanisms that involve an initial oxidation to a carbonyl compound.

A key strategy is the "hydrogen borrowing" or "hydrogen autotransfer" reaction, which enables the α-alkylation of ketones with alcohols. mdpi.com In this process, a transition metal catalyst (e.g., based on Ruthenium or Iridium) first dehydrogenates the alcohol to form an aldehyde in situ. mdpi.com This aldehyde then undergoes a condensation reaction with a ketone to form an α,β-unsaturated ketone. Finally, the metal-hydride species, formed during the initial dehydrogenation, reduces the C=C bond of the unsaturated ketone to yield the α-alkylated product. mdpi.com

The general catalytic cycle for many cross-coupling reactions, particularly those catalyzed by palladium, involves three key steps: youtube.com

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) inserts into a carbon-halide bond of an organic halide, oxidizing the metal (e.g., to Pd(II)). mdpi.comyoutube.com

Transmetalation : An organometallic nucleophile transfers its organic group to the metal center, displacing the halide.

Reductive Elimination : The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the low-valent metal catalyst to complete the cycle. youtube.com

In the context of alcohols, after initial oxidation to an aldehyde or ketone, the resulting enolate can act as the nucleophile that participates in the catalytic cycle. mdpi.com

N-Alkylation Mechanisms of Amines by Hexanol Analogues

The N-alkylation of amines with alcohols, such as hexanol analogues, is an atom-efficient process that proceeds via the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) mechanism. nih.gov This strategy avoids the use of alkyl halides and generates water as the only byproduct. nih.govresearchgate.net The reaction is typically catalyzed by complexes of ruthenium or iridium. nih.govacs.org

The accepted mechanism involves several key steps: nih.govrsc.org

Alcohol Dehydrogenation : The metal catalyst oxidizes the alcohol (e.g., this compound) to the corresponding aldehyde, forming a metal-hydride intermediate. This step is generally considered irreversible. acs.org

Imine Formation : The in situ-generated aldehyde condenses with a primary or secondary amine to form an imine (or iminium ion), releasing a molecule of water.

Imine Hydrogenation : The metal-hydride intermediate, which "borrowed" the hydrogen from the alcohol, then reduces the imine to the final N-alkylated amine product. nih.govrsc.org

Iridium(I) complexes with N-heterocyclic carbene (NHC) ligands have proven to be highly efficient catalysts for this transformation. acs.orgrsc.org Mechanistic studies suggest that the iridium catalyst participates not only in the dehydrogenation and hydrogenation steps but also in the C-N bond formation step. rsc.org The nucleophilic attack of an iridium-amido species on the aldehyde can lead to a hemiaminal intermediate, which then dehydrates to the imine. rsc.org

Table 3: Catalytic Systems for N-Alkylation of Amines with Alcohols

Catalyst Type Metal Center Key Features Proposed Mechanism
NHC Complexes Iridium (Ir) Functionalized N-heterocyclic carbene (NHC) ligands enhance activity. acs.orgrsc.org Borrowing Hydrogen; catalyst participates in dehydrogenation, C-N bond formation, and hydrogenation. acs.orgrsc.org
Benzimidazole Complexes Ruthenium (Ru) Enables N-alkylation of aromatic and heteroaromatic amines in excellent yields. researchgate.net Borrowing Hydrogen; efficient dehydrogenation at low temperatures allows for Schiff-base condensation and subsequent imine reduction. researchgate.net

| Pincer Complexes | Manganese (Mn) | Represents a move towards non-noble metal catalysts for BH reactions. masterorganicchemistry.com | Borrowing Hydrogen; provides an efficient and selective pathway for N-alkylation. masterorganicchemistry.com |

Derivatives of 4,5,5 Trimethyl 1 Hexanol: Synthesis and Chemical Characterization

Esters of 4,5,5-Trimethyl-1-hexanol

Esters derived from this compound are synthesized through various esterification methods, where the hydroxyl group of the alcohol reacts with a carboxylic acid or its derivative.

The synthesis of esters from this compound and aliphatic carboxylic acids is commonly achieved through Fischer-Speier esterification. This acid-catalyzed condensation reaction involves refluxing the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it is formed. masterorganicchemistry.comyoutube.com

For dicarboxylic acids, the reaction can proceed to form either a monoester or a diester, depending on the stoichiometric ratio of the reactants. For instance, reacting one mole of a dicarboxylic acid (e.g., succinic acid or suberic acid) with two moles of this compound would favor the formation of the corresponding diester. The reaction is generally heated in a suitable solvent like toluene (B28343) to facilitate the removal of water via a Dean-Stark apparatus.

Alternative methods include using more reactive acylating agents like acid chlorides or anhydrides, or employing coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). rug.nl Enzymatic esterification, utilizing lipases, presents a greener alternative that operates under milder conditions. niscpr.res.in

Table 1: General Conditions for Fischer Esterification

ParameterCondition
Reactants This compound, Aliphatic Carboxylic Acid
Catalyst Sulfuric Acid (H₂SO₄) or Tosic Acid (TsOH)
Solvent Often the excess alcohol or a non-polar solvent (e.g., Toluene)
Temperature Reflux
Key Feature Removal of water to drive equilibrium

Esters of polybasic acids, particularly phthalates, are significant derivatives of this compound. Di-(3,5,5-trimethylhexyl) phthalate (B1215562) is a notable example, synthesized by reacting phthalic anhydride (B1165640) with this compound (also known as 3,5,5-trimethylhexan-1-ol). rsc.org

In a typical synthesis, phthalic anhydride is refluxed with an excess of the alcohol. rsc.org The reaction can be catalyzed by acids or metal oxides like alumina (B75360). rsc.org The water formed during the reaction is separated to push the reaction to completion. The resulting product is a viscous mixture of stereoisomers, which can be purified by washing with a dilute alkali solution to remove unreacted acid, followed by steam distillation to remove volatile impurities. rsc.org The final product is then dried under reduced pressure. rsc.org The synthesis can yield both the monoester, Mono-(3,5,5-trimethyl-1-hexyl) phthalate, and the diester, Bis(3,5,5-trimethylhexyl) phthalate, which is a known plasticizer. labshake.comnih.gov

Table 2: Synthesis of Di-(3,5,5-trimethylhexyl) Phthalate

Reactant 1Reactant 2CatalystConditionsYield
Phthalic anhydride (1 mol)Racemic 3,5,5-trimethylhexanol (4 mol)Alumina (2% by wt. of alcohol)Reflux for 6 hours, with water separation90%

Data sourced from a 1953 study on the phthalates of 3:5:5-trimethylhexan-1-ol. rsc.org

Methacrylate esters of this compound can be synthesized and subsequently polymerized to create polymers with specific properties. The monomer, 3,5,5-trimethyl-1-hexyl methacrylate, can be prepared via the esterification of methacryloyl chloride with this compound.

The polymerization of this monomer can be initiated through several methods, including free radical polymerization, ionic polymerization, or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). mdpi.comsemanticscholar.org UV polymerization is another viable method, where a photoinitiator absorbs UV radiation to generate radicals that initiate the polymerization process. nih.gov

The resulting polymer, poly(3,5,5-trimethyl-1-hexyl methacrylate), is expected to have a low glass transition temperature (Tg) due to the bulky and flexible alkyl side chain, similar to other long-chain poly(alkyl methacrylates) like poly(n-hexyl methacrylate), which has a Tg of -5°C. researchgate.net This property makes such polymers suitable for applications requiring flexibility at low temperatures. The bulky side group also increases the polymer's hydrophobicity and solubility in non-polar solvents.

Amides and Thioesters Derived from 4,5,5-Trimethylhexanoyl Chloride

4,5,5-Trimethylhexanoic acid can be converted to its more reactive acid chloride, 3,5,5-Trimethylhexanoyl chloride, using reagents like thionyl chloride or oxalyl chloride. fishersci.co.ukchemicalbook.com This acid chloride is a key intermediate for synthesizing corresponding amides and thioesters.

Amides are formed by the reaction of 3,5,5-Trimethylhexanoyl chloride with primary or secondary amines. whiterose.ac.uk This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in an aprotic solvent in the presence of a base (like a tertiary amine or pyridine) to neutralize the hydrochloric acid byproduct. fishersci.co.ukyoutube.com

Thioesters are synthesized by the acylation of thiols with 3,5,5-Trimethylhexanoyl chloride. organic-chemistry.org The reaction proceeds via a nucleophilic attack of the thiol on the carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion. This method provides a direct and efficient route to thioesters, which are important intermediates in organic synthesis. organic-chemistry.org

Table 3: General Synthesis of Amides and Thioesters

DerivativeStarting MaterialsReagents/ConditionsByproduct
Amide 3,5,5-Trimethylhexanoyl chloride, Primary/Secondary AmineAprotic solvent, Base (e.g., Pyridine)HCl
Thioester 3,5,5-Trimethylhexanoyl chloride, ThiolTypically performed in the presence of a baseHCl

Advanced Functionalized Derivatives

Derivatives of this compound have been incorporated into more complex molecules, such as barbituric acid analogs, for potential therapeutic applications. Barbituric acid and its derivatives are known for their wide range of biological activities. [from initial search results 1, 9]

The synthesis of these advanced derivatives can involve 3,5,5-trimethylhexanoyl chloride as a key acylating agent. [from initial search results 1, 2] In one synthetic pathway, barbituric acid templates are acylated with 3,5,5-trimethylhexanoyl chloride in the presence of triethylamine. This step is followed by an acyl migration promoted by a catalyst like 4-(dimethylamino)pyridine (DMAP) to yield the final 3-acyl barbituric acid analog. [from initial search results 2] These complex structures are synthesized to investigate their potential as modulators for various biological receptors. [from initial search results 1, 2]

Preparation of Fatty Acyl Derivatives (e.g., Alpha-N-Fatty Acyl Colistin (B93849) Nonapeptide Derivative)

The synthesis of fatty acyl derivatives of peptides, such as the alpha-N-fatty acyl colistin nonapeptide, is a significant area of research in the development of new antimicrobial agents. These derivatives are created by attaching a fatty acid to the N-terminal amino group of the peptide chain. While specific examples using a 4,5,5-trimethylhexanoyl group are not extensively documented in publicly available literature, the general synthetic strategy for creating such molecules is well-established.

The process would begin with the oxidation of this compound to its corresponding carboxylic acid, 4,5,5-trimethylhexanoic acid. This can be achieved using standard oxidizing agents. The resulting branched-chain fatty acid can then be activated to facilitate its coupling with the nonapeptide.

The core of this synthesis is the acylation of the colistin nonapeptide. coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com This reaction is carefully controlled, often at a specific pH, to ensure that the acyl group is selectively attached to the alpha-amino group of the N-terminal amino acid, and not the gamma-amino groups present in the side chains of the diaminobutyric acid residues. researchgate.net The N-terminal fatty acid is a crucial component for the antimicrobial activity of polymyxins, as it interacts with the lipid A component of the outer membrane of Gram-negative bacteria. ub.edu

General Synthesis of Alpha-N-Fatty Acyl Colistin Nonapeptide Derivatives

StepDescriptionReactantsProduct
1Oxidation of AlcoholThis compound, Oxidizing Agent (e.g., KMnO4, CrO3)4,5,5-Trimethylhexanoic acid
2Activation of Carboxylic Acid4,5,5-Trimethylhexanoic acid, Activating Agent (e.g., acid chloride)4,5,5-Trimethylhexanoyl chloride
3Acylation of NonapeptideColistin Nonapeptide, 4,5,5-Trimethylhexanoyl chlorideAlpha-N-(4,5,5-trimethylhexanoyl) Colistin Nonapeptide

Research has shown that modifications to the N-terminal fatty acid, including its length and structure, can significantly impact the biological activity of the resulting lipopeptide. ub.edu Therefore, the synthesis of derivatives with branched-chain fatty acids like 4,5,5-trimethylhexanoic acid could lead to novel antimicrobial properties.

Development of Crop Protection Agents

Branched-chain alcohols and their derivatives are utilized in various industrial applications, including in agricultural formulations. While specific crop protection agents derived directly from this compound are not prominently featured in scientific literature, patents exist for agricultural compositions that contain branched C9-C11 alcohol ethoxylates. google.com These compounds can act as surfactants or adjuvants in pesticide formulations, enhancing the efficacy of the active ingredients.

The development of a crop protection agent from this compound would likely involve its conversion into a surfactant through ethoxylation. This process involves the reaction of the alcohol with ethylene (B1197577) oxide to produce a non-ionic surfactant.

Hypothetical Development of a Crop Protection Adjuvant

StepProcessReactantsPotential Product Function
1EthoxylationThis compound, Ethylene OxideSurfactant/Adjuvant
2FormulationEthoxylated this compound, Active Pesticide Ingredient, Other excipientsEnhanced pesticide formulation

The properties of the resulting surfactant, such as its hydrophilic-lipophilic balance (HLB), can be tailored by controlling the number of ethylene oxide units added to the alcohol. These surfactants can improve the wetting, spreading, and penetration of the pesticide on the plant surface, thereby increasing its effectiveness.

Synthesis of Heterocyclic Compounds Incorporating Hexanol Moieties (e.g., Bipyrazole and Tetrazole Ligands)

The incorporation of alkyl moieties into heterocyclic compounds like pyrazoles and tetrazoles is a common strategy in medicinal chemistry and materials science to modulate their physical and biological properties. Although direct synthesis of bipyrazole or tetrazole ligands from this compound is not specifically described, general synthetic routes starting from alcohols can be considered.

Synthesis of Pyrazole (B372694) Derivatives

One potential pathway for the synthesis of pyrazoles from an alcohol involves the initial oxidation of the alcohol to an aldehyde or ketone. This carbonyl compound can then undergo a condensation reaction with a hydrazine (B178648) to form a pyrazole ring. For instance, an iron-catalyzed three-component dehydrogenative coupling of a primary alcohol, a secondary alcohol, and an aryl hydrazine can yield tri-substituted pyrazoles. rsc.org In a hypothetical application, this compound could be oxidized to 4,5,5-trimethylhexanal (B8308188), which could then be used as a building block in pyrazole synthesis.

General Synthesis of a Pyrazole Moiety from an Alcohol

StepDescriptionReactantsIntermediate/Product
1OxidationThis compound4,5,5-Trimethylhexanal
2Condensation/Cyclization4,5,5-Trimethylhexanal, Hydrazine derivative, another carbonyl compoundPyrazole with a 4,5,5-trimethylhexyl substituent

Synthesis of Tetrazole Derivatives

The synthesis of tetrazoles often proceeds through the [2+3] cycloaddition of an azide (B81097) with a nitrile. nih.gov A primary alcohol like this compound can be converted into a nitrile in a one-pot reaction, for example, by treatment with iodine in ammonia (B1221849) water under microwave irradiation. organic-chemistry.org The resulting 4,5,5-trimethylhexanenitrile could then be reacted with sodium azide to form the corresponding tetrazole.

General Synthesis of a Tetrazole Moiety from an Alcohol

StepDescriptionReactantsIntermediate/Product
1Conversion to NitrileThis compound, I2, NH3·H2O4,5,5-Trimethylhexanenitrile
2Cycloaddition4,5,5-Trimethylhexanenitrile, Sodium Azide5-(3,5,5-trimethylpentyl)-1H-tetrazole

These general synthetic pathways illustrate the potential for this compound to serve as a versatile starting material for the creation of a diverse range of functional derivatives.

Advanced Analytical and Spectroscopic Characterization of 4,5,5 Trimethyl 1 Hexanol and Its Derivatives

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like 4,5,5-trimethyl-1-hexanol. It is instrumental in determining the purity of a sample and in separating it from its structural isomers.

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column. For isomeric compounds such as the various trimethyl-hexanols, specialized capillary columns with high selectivity, for instance those with polar stationary phases like polyethylene (B3416737) glycol (e.g., Carbowax) or specific liquid crystalline phases, are employed to achieve effective separation vurup.skresearchgate.net. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification.

Following separation by the gas chromatograph, the molecules enter the mass spectrometer, which ionizes them and separates the resulting charged fragments based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum that acts as a molecular fingerprint, allowing for definitive identification. GC-MS is not only qualitative but also quantitative, enabling the determination of the percentage of impurities in a sample. For instance, commercial preparations of related compounds like 3,5,5-trimethyl-1-hexanol are often assessed for purity by GC, with standards typically exceeding 85% tcichemicals.com. The technique is sensitive enough to detect and identify trace amounts of by-products, unreacted starting materials, or contaminants.

The separation of isomers, such as this compound from 3,5,5-trimethyl-1-hexanol, can be challenging due to their similar physical properties vurup.sk. However, high-resolution capillary GC is often capable of resolving such mixtures, which is critical for quality control in industrial applications researchgate.netmorressier.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular skeleton.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its structure. An experimental ¹³C-NMR spectrum has been reported, confirming the carbon framework of the molecule spectrabase.com.

The table below summarizes the reported chemical shifts for this compound.

Carbon Atom Chemical Shift (δ) in ppm
C1 (-CH₂OH)61.1
C2 (-CH₂)37.9
C3 (-CH₂)29.8
C4 (-CH)43.1
C5 (-C(CH₃)₃)31.8
C6 (CH₃ on C4)15.3
C7, C8, C9 (tert-butyl CH₃)29.0

Data sourced from SpectraBase spectrabase.com.

¹H-NMR Spectroscopy: While a specific experimental ¹H-NMR spectrum for this compound is not readily available in the searched literature, the expected spectrum can be predicted based on its structure and general principles of ¹H-NMR. The spectrum would show distinct signals for each type of non-equivalent proton. Key features would include:

A triplet corresponding to the two protons of the -CH₂OH group (C1), shifted downfield due to the deshielding effect of the adjacent oxygen atom.

A singlet for the nine protons of the tert-butyl group at C5.

A doublet for the three protons of the methyl group at C4.

Complex multiplets for the methylene (B1212753) (-CH₂-) and methine (-CH-) protons in the carbon chain.

The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., doublet, triplet) would reveal the number of adjacent protons, thus confirming the connectivity of the molecule. For its isomer, 3,5,5-trimethyl-1-hexanol, the protons on the carbon bearing the hydroxyl group typically appear around 3.66 ppm chemicalbook.com. A similar chemical shift would be expected for the C1 protons of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₉H₂₀O), the exact molecular weight is 144.1514 g/mol nih.gov.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions. The molecular ion peak for primary alcohols can be weak or even absent libretexts.org. Common fragmentation pathways for alcohols include:

Alpha-cleavage: The bond between the first and second carbon atoms (C1-C2) breaks, which is a common fragmentation for primary alcohols.

Dehydration: Loss of a water molecule (H₂O), resulting in a peak at M-18.

While a specific mass spectrum for this compound is not available, the spectrum of its isomer, 3,5,5-trimethyl-1-hexanol, shows characteristic peaks that can be used for comparison. The mass spectrum of 3,5,5-trimethyl-1-hexanol is dominated by a peak at m/z 57, which corresponds to the stable tert-butyl cation [(CH₃)₃C]⁺ nih.gov. Other significant fragments are observed at m/z 69, 56, 87, and 111 nih.gov. A similar fragmentation pattern, especially the prominent m/z 57 peak due to the stable tert-butyl group, would be anticipated for this compound.

The table below shows the expected and observed major fragments for trimethyl-1-hexanol isomers.

m/z Value Possible Fragment Ion Significance
144[C₉H₂₀O]⁺·Molecular Ion (M⁺·)
126[C₉H₁₈]⁺·Loss of H₂O (M-18)
87[C₅H₁₁O]⁺Cleavage at C4-C5
57[C₄H₉]⁺tert-butyl cation (base peak)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to the O-H and C-H bonds.

The most prominent and easily identifiable feature for an alcohol is the hydroxyl (O-H) stretching vibration. In the condensed phase, due to hydrogen bonding, this appears as a strong, broad absorption band in the region of 3200–3600 cm⁻¹ maricopa.edulibretexts.org.

The molecule also contains numerous saturated carbon-hydrogen (C-H) bonds within its alkyl framework. These give rise to strong, sharp absorption bands in the region of 2850–3000 cm⁻¹ maricopa.edu.

The table below summarizes the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
C-H (Alkane)Stretching2850 - 3000Strong, Sharp
C-O (Alcohol)Stretching1000 - 1260Moderate to Strong

The absence of strong absorptions in other regions, such as 1600-1750 cm⁻¹ (C=C or C=O), would confirm the saturated and non-carbonyl nature of the molecule.

Spectroscopic Analysis of Photooxidation Products

The study of photooxidation products is important for understanding the environmental fate and stability of chemical compounds. Branched-chain alcohols, such as this compound, are not expected to absorb UVA or UVB light directly, suggesting a low potential for direct phototoxicity nih.gov. However, they can undergo indirect photooxidation or photocatalytic degradation in the presence of sensitizers or photocatalysts like titanium dioxide (TiO₂) nih.gov.

For branched-chain alcohols, photocatalytic oxidation often involves the cleavage of C-C bonds, as there is no hydrogen atom on the carbon adjacent to the hydroxyl group in tertiary alcohol structures, and similar reactivity can be expected at highly branched centers nih.gov. The photooxidation of this compound would likely lead to a mixture of smaller molecules. Plausible reaction pathways include oxidation of the primary alcohol group to an aldehyde and subsequently to a carboxylic acid, as well as C-C bond cleavage leading to the formation of ketones and alkanes nih.govlibretexts.org.

The identification of these photooxidation products would heavily rely on spectroscopic techniques:

GC-MS would be used to separate the complex mixture of degradation products and identify them based on their mass spectra.

IR Spectroscopy would be used to detect the formation of new functional groups. For example, the appearance of a strong, sharp peak around 1700-1740 cm⁻¹ would indicate the formation of carbonyl compounds (aldehydes or ketones) libretexts.org.

NMR Spectroscopy would provide detailed structural information on the isolated degradation products, allowing for their complete characterization.

For example, the photocatalytic conversion of 3-methyl-3-hexanol (B1585239) on a TiO₂ surface was shown to produce propane (B168953) and 2-butanone, as well as ethane (B1197151) and 2-pentanone, which were identified by mass spectrometry nih.gov. Similar C-C bond cleavage products could be expected from the degradation of this compound.

Theoretical and Computational Chemistry Studies on 4,5,5 Trimethyl 1 Hexanol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental tools for elucidating the three-dimensional structure and electronic characteristics of molecules like 4,5,5-trimethyl-1-hexanol. Methods such as Density Functional Theory (DFT) are widely employed to perform geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. This computational procedure identifies the most stable molecular conformation by calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

For this compound, a geometry optimization would reveal the precise spatial arrangement of its carbon backbone, including the steric effects of the bulky tert-butyl group at the C5 position and the methyl group at the C4 position. The results of such a calculation would provide a detailed picture of the molecule's shape.

Beyond structural determination, quantum chemical calculations are used to explore the electronic properties of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity. Furthermore, these methods can generate an electrostatic potential map, which illustrates the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical results from a DFT geometry optimization and electronic property calculation for this compound. These values are illustrative of typical computational outputs.
PropertyCalculated ValueDescription
Total Energy-512.345 HartreesThe total electronic energy of the optimized molecular structure.
HOMO Energy-6.78 eVEnergy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron.
LUMO Energy+1.23 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap8.01 eVThe energy difference between HOMO and LUMO, related to molecular stability.
Dipole Moment1.85 DebyeA measure of the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. For a flexible molecule like this compound, which has numerous rotatable single bonds, MD simulations can map out the accessible conformational space and determine the relative populations of different conformers.

An MD simulation models the movements of atoms and molecules by iteratively solving Newton's equations of motion. This requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. By simulating the molecule in a solvent, such as water or an organic solvent, MD can reveal how intermolecular forces, particularly hydrogen bonding involving the hydroxyl group, influence its structure and orientation. mdpi.com

Key analyses from MD simulations include:

Intermolecular Interactions: Analyzing the formation and lifetime of hydrogen bonds between the alcohol's hydroxyl group and solvent molecules. nih.gov For instance, simulations can quantify the number of hydrogen bonds the alcohol donates and accepts, providing a molecular-level understanding of its solvation properties. rsc.org

Radial Distribution Functions (RDFs): Calculating RDFs provides insight into the local ordering of solvent molecules around the solute. The RDF for the oxygen of the hydroxyl group and water molecules, for example, would show the structure of the hydration shell.

These simulations are crucial for understanding how this compound behaves in a liquid state, which is essential for predicting its physical properties and reactivity in solution.

Group-Additivity Schemes for Thermochemical Property Prediction (e.g., Benson's Method for Enthalpies of Vaporization and Formation)

Group-additivity schemes, most notably Benson's Group Increment Theory, are empirical methods used to estimate the thermochemical properties of molecules without the need for complex experiments or computationally intensive calculations. wikipedia.org This method is based on the principle that a molecule's thermodynamic properties can be approximated by summing the contributions of its constituent chemical groups. wikipedia.org Each group's contribution, known as a Group Additivity Value (GAV), is derived from experimental data from a large set of related compounds. nist.gov

This approach is particularly useful for predicting standard enthalpies of formation (ΔfH°) and enthalpies of vaporization (ΔvapH°). researchgate.net A study focused on revising GAVs for aliphatic alcohols included experimental measurements for 3,5,5-trimethyl-1-hexanol, an isomer of this compound, to improve the accuracy of these predictions. researchgate.net

To predict the gas-phase enthalpy of formation for this compound, the molecule is first deconstructed into its Benson groups. The sum of the corresponding GAVs provides the estimated ΔfH°.

Deconstruction of this compound into Benson Groups:

1 x C-(C)(H)3: The methyl group at C4.

1 x C-(C)4: The quaternary carbon at C5.

3 x C-(Cq)(H)3: The three methyl groups attached to the quaternary carbon (Cq).

1 x C-(C)(Cq)(H): The tertiary carbon at C4.

2 x C-(C)2(H)2: The secondary carbons at C2 and C3.

1 x C-(C)(O)(H)2: The primary carbon bonded to the hydroxyl group (C1).

1 x O-(C)(H): The hydroxyl group.

By summing the established GAVs for these groups, a reliable estimate of the molecule's enthalpy of formation can be obtained. nist.govnih.gov

Table 2: Illustrative Calculation of the Standard Gas-Phase Enthalpy of Formation (ΔfH°gas) for this compound using Benson's Group Additivity Method.
GroupDescriptionCountGAV (kJ/mol at 298.15 K)Total Contribution (kJ/mol)
C-(C)(H)3Methyl group bonded to a tertiary carbon1-42.76-42.76
C-(C)4Quaternary carbon12.092.09
C-(Cq)(H)3Methyl group bonded to a quaternary carbon3-42.76-128.28
C-(C)(Cq)(H)Tertiary carbon bonded to a quaternary carbon1-9.62-9.62
C-(C)2(H)2Secondary carbon (methylene)2-20.63-41.26
C-(C)(O)(H)2Primary carbon bonded to oxygen1-33.9-33.9
O-(C)(H)Primary alcohol oxygen1-158.7-158.7
Estimated ΔfH°gas (Sum)-412.43

Note: GAVs are taken from established databases and may vary slightly between sources. The values used here are for illustrative purposes.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, such as the dehydration of alcohols. For this compound, a primary alcohol, acid-catalyzed dehydration is a characteristic reaction that leads to the formation of alkenes. libretexts.org This process can generally proceed through either a unimolecular (E1) or bimolecular (E2) elimination mechanism. chemistrysteps.com

Computational modeling, typically using DFT, can be used to map the potential energy surface for the reaction. acs.org This involves:

Locating Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.

Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS is a critical step in understanding the reaction mechanism.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. By comparing the activation energies for the E1 and E2 pathways, it is possible to predict which mechanism is more favorable under specific conditions. researchgate.net

For a primary alcohol like this compound, the E2 mechanism is generally expected to be more favorable than the E1 mechanism, as the latter would require the formation of a highly unstable primary carbocation. chemistrysteps.com However, rearrangements are possible if a more stable carbocation can be formed. Computational studies can model these potential rearrangement pathways and their associated energy barriers.

Table 3: Hypothetical Steps in the E2 Dehydration of this compound Modeled Computationally.
StepDescriptionKey Computational Task
1Protonation of the hydroxyl group by an acid catalyst (e.g., H3O+) to form a good leaving group (alkyloxonium ion).Geometry optimization of the alcohol and the protonated intermediate.
2A base (e.g., H2O) abstracts a proton from the β-carbon (C2) in a concerted step with the departure of the water molecule.Transition state search to locate the saddle point for the bimolecular elimination.
3Formation of the final alkene product (4,5,5-trimethyl-1-hexene) and regeneration of the acid catalyst.Geometry optimization of the alkene product. Calculation of the overall reaction energy.

Applications in Advanced Materials and Chemical Technologies

Specialty Chemical Synthesis and Intermediates

While specific large-scale applications of 4,5,5-Trimethyl-1-hexanol as a direct precursor in the synthesis of specialty chemicals are not extensively documented in publicly available literature, its chemical structure as a branched primary alcohol suggests its potential utility in various synthetic pathways. The presence of a hydroxyl (-OH) functional group allows it to undergo a variety of chemical reactions, making it a plausible intermediate for the creation of more complex molecules.

Precursors for Dyes and Pigments

In the formulation of dyes and pigments, alcohols can play a role as solvents or as reactants in the synthesis of dye molecules. google.comgoogle.com While direct evidence of this compound being used as a reactive precursor in commercial dye synthesis is limited, its properties as a solvent are relevant. google.comgoogle.com Alcohols are often used as solvents in the production of inks and dyes to ensure that the colorants are evenly dispersed and can be applied smoothly. google.combecreativeartscrafts.com

The reactivity of the hydroxyl group in this compound means it could potentially be used to introduce a bulky, branched alkyl group into a dye structure. This could influence the dye's solubility in nonpolar media and its lightfastness. However, the use of ethanol (B145695) is more commonly cited in pigment and dye formulations due to its favorable environmental profile and ability to replace more hazardous solvents. google.com

Building Blocks for Crop Protection Agents

In the field of crop protection, long-chain and branched alcohols are utilized as building blocks for the synthesis of adjuvants and surfactants that are key components of agrochemical formulations. doi.orgapcpure.comnih.gov These additives can enhance the effectiveness of the active ingredients in pesticides and herbicides. doi.orgapcpure.com Branched alcohol ethoxylates, for example, are used to improve the wetting and spreading properties of agricultural sprays on plant surfaces. doi.org

Solvent Applications in Specialized Chemical Processes

The molecular structure of this compound, featuring a polar hydroxyl group and a nonpolar branched alkyl chain, imparts amphiphilic properties, making it a candidate for various solvent applications.

Extraction of Biomolecules in Research

While there is no specific documentation detailing the use of this compound for biomolecule extraction, its properties suggest potential applicability. The extraction of biomolecules often relies on solvents that can selectively dissolve target molecules from a complex mixture. The dual polarity of this alcohol could, in theory, be useful for extracting moderately polar biomolecules.

Medium for Organic Synthesis Reactions

Alcohols are common solvents in organic synthesis, providing a protic medium for a variety of reactions. youtube.com this compound, with its relatively high boiling point, could be suitable for reactions requiring elevated temperatures. Its branched structure may also influence reaction kinetics and product selectivity in certain cases. As a solvent, it is considered a hazardous chemical and appropriate safety precautions should be taken in a well-ventilated area.

Surfactant Science and Emulsion Stabilization

The most well-established application for branched alcohols in the C9-C11 range is in the field of surfactant science. puracy.comcymitquimica.com These alcohols are key intermediates in the production of nonionic surfactants, which are widely used as detergents, emulsifiers, and wetting agents. puracy.comstobec.com

Derivatives of C9-C11 alcohols, such as their ethoxylates, are effective at reducing the surface tension of water, which is a fundamental property of surfactants. puracy.comstobec.com This allows for the emulsification of oils and the cleaning of surfaces. puracy.com The branched nature of the hydrophobic tail of surfactants derived from alcohols like this compound can influence the packing of surfactant molecules at interfaces, affecting properties such as foam stability and detergency.

The addition of alcohols can have both stabilizing and destabilizing effects on emulsions, depending on their concentration. nih.govacs.org In some systems, low concentrations of alcohols have been shown to improve emulsion stability. nih.govacs.org The combination of fatty alcohols with other surfactants can lead to the formation of stable lamellar gel networks, which are utilized in cosmetic and pharmaceutical applications to stabilize emulsions. frontiersin.org

Table 1: Potential Applications of this compound and its Derivatives

Application Area Specific Use Relevant Properties
Specialty Chemical Synthesis Intermediate for agrochemical adjuvants Branched structure, reactivity of hydroxyl group
Solvent in dye and pigment formulations Solvent properties, potential to modify dye solubility
Solvent Applications Medium for organic synthesis High boiling point, protic nature
Surfactant Science Precursor for nonionic surfactants Amphiphilic nature, ability to be ethoxylated

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Environmental Behavior and Degradation Pathways of 4,5,5 Trimethyl 1 Hexanol in Various Compartments

Atmospheric Fate and Photooxidation Kinetics

The atmospheric degradation of saturated alcohols generally proceeds via hydrogen atom abstraction from a C-H bond by atmospheric oxidants like OH radicals, nitrate (B79036) radicals (NO3), and chlorine atoms (Cl) copernicus.org. The rate of these reactions determines the atmospheric lifetime of the compound. For similar branched saturated alcohols, tropospheric lifetimes are typically in the range of 0.6 to 2 days for reactions with OH radicals copernicus.org.

The photooxidation of branched alcohols can lead to the formation of various products, including aldehydes and ketones copernicus.org. For instance, the photooxidation of 2,4,4-trimethyl-1-pentanol, a structurally similar alcohol, when initiated by chlorine atoms, results in products such as formaldehyde, 2-propanone, 2,2-dimethyl propanal, 4,4,-dimethyl-2-pentanone, and 3,3-dimethylbutanal.

Aquatic and Terrestrial Biodegradation Studies

Studies on 3,5,5-Trimethyl-1-hexanol indicate that it is not readily biodegradable oecd.org. In a 28-day study, only 4% biodegradation based on Biochemical Oxygen Demand (BOD) was observed oecd.org. This suggests that the compound is likely to persist in aquatic and terrestrial environments. For alkyl alcohols in the C6-C13 range, there is potential for significant biodegradation, but this is highly dependent on the specific structure of the molecule scbt.com.

The persistence of 3,5,5-Trimethyl-1-hexanol in water is also indicated by its stability at various pH levels. It is reported to be stable at pH 4, 7, and 9 at 50°C oecd.org.

Biodegradation ParameterResult for 3,5,5-Trimethyl-1-hexanolReference
Ready Biodegradability Not readily biodegradable oecd.org
28-day BOD 4% oecd.org

Environmental Distribution Modeling (e.g., Fugacity Models)

Fugacity models are used to predict the environmental distribution of a chemical. A Mackay level III fugacity model for 3,5,5-Trimethyl-1-hexanol suggests that if released into the environment, the majority of the substance would be distributed into the water and soil compartments oecd.org. This is influenced by its physicochemical properties, such as its water solubility and vapor pressure.

If released into water, 3,5,5-Trimethyl-1-hexanol is expected to largely remain in the water compartment oecd.org. Its low vapor pressure suggests limited partitioning to the air from water or soil surfaces.

Physicochemical PropertyValue for 3,5,5-Trimethyl-1-hexanolReference
Water Solubility 450 mg/L at 25 °C oecd.org
Vapor Pressure 0.0901 hPa at 25 °C oecd.org
Log Pow 3.42 at 25 °C oecd.org

Assessment of Bioaccumulation Potential in Ecological Systems

The bioaccumulation potential of a substance refers to its ability to be taken up by an organism from the environment and accumulate in its tissues. For 3,5,5-Trimethyl-1-hexanol, the potential for bioaccumulation in aquatic organisms is considered to be low oecd.org.

The bioconcentration factor (BCF) is a key indicator of bioaccumulation potential. Studies have determined the BCF of 3,5,5-Trimethyl-1-hexanol to be in the range of 3.9 to 8.1, which is below the threshold that typically indicates a significant bioaccumulation concern oecd.org.

Bioaccumulation ParameterValue for 3,5,5-Trimethyl-1-hexanolReference
Bioconcentration Factor (BCF) 3.9 - 8.1 oecd.org
Bioaccumulation Potential Low oecd.orgscbt.com

Future Research Directions and Unexplored Avenues for 4,5,5 Trimethyl 1 Hexanol

Development of Novel Catalytic Systems for Sustainable Production

The sustainable production of fine chemicals like 4,5,5-Trimethyl-1-hexanol is a significant goal in modern chemistry. Future research will likely focus on developing innovative catalytic systems that are not only efficient but also environmentally benign.

One promising area is the advancement of biocatalysis . The use of enzymes as natural catalysts offers high selectivity and operates under mild conditions, which can reduce energy consumption and waste generation. chemistryjournals.net Research could be directed towards identifying or engineering enzymes, such as alcohol dehydrogenases, that can facilitate the synthesis of this compound with high yields. chemistryjournals.net

Another avenue is the development of heterogeneous catalysts . Supported metal nanoparticles are already widely used in the fine chemicals industry for processes like hydrogenation. acs.orgqualitas1998.net Future studies could explore novel metal combinations and support materials to create highly active and recyclable catalysts for the synthesis of this compound. The goal would be to move away from traditional homogeneous catalysts, which can be difficult to separate from the product mixture. acs.orgqualitas1998.net

The synthesis of higher alcohols from syngas (a mixture of carbon monoxide and hydrogen) is another area of active research. nih.govnih.gov While challenging, developing catalysts that can selectively produce a specific isomer like this compound from syngas would be a significant breakthrough, offering a route from non-petroleum feedstocks.

Catalytic SystemPotential Advantages for this compound ProductionResearch Focus
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact. chemistryjournals.netDiscovery and engineering of specific enzymes.
Heterogeneous Catalysis Ease of separation and recyclability, potential for continuous processes. acs.orgqualitas1998.netDevelopment of novel supported metal nanoparticle catalysts.
Syngas Conversion Utilization of non-petroleum feedstocks. nih.govnih.govDesign of catalysts for selective synthesis of branched-chain alcohols.

Exploration of New Derivatization Pathways with Enhanced Functionality

Primary alcohols like this compound are versatile starting materials for the synthesis of a wide range of derivatives. Future research should explore new derivatization pathways to create molecules with enhanced functionalities for various applications.

One area of exploration is the synthesis of esters through esterification with various carboxylic acids. These esters could have applications as fragrances, flavorings, or specialty solvents. Research could focus on optimizing reaction conditions and catalysts to achieve high conversion and selectivity.

Another pathway is the oxidation of this compound to the corresponding aldehyde or carboxylic acid. These derivatives are valuable intermediates in organic synthesis. The development of selective and green oxidation methods, perhaps using novel catalysts and oxidants, would be a key research direction.

Furthermore, the synthesis of ethers from this compound could lead to new solvents or fuel additives with desirable properties. Research into efficient etherification methods, potentially using acid catalysts, would be beneficial.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, a deep understanding of the reaction mechanisms and kinetics is essential. Advanced characterization techniques that allow for in-situ reaction monitoring are crucial for gaining these insights.

Future research could employ techniques such as Raman spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time. researchgate.net This would provide valuable data for kinetic modeling and process optimization. Other spectroscopic methods like infrared spectroscopy could also be adapted for online monitoring. mdpi.commdpi.com

For heterogeneous catalytic systems, techniques like in-situ X-ray diffraction (XRD) and environmental transmission electron microscopy (ETEM) can provide information about the catalyst's structure and morphology under reaction conditions. dtu.dkdtu.dk This would help in understanding how the catalyst functions and deactivates, leading to the design of more robust catalysts.

Characterization TechniqueInformation ProvidedApplication in this compound Research
Raman Spectroscopy Real-time concentration of chemical species. researchgate.netKinetic studies and reaction optimization.
Infrared Spectroscopy Functional group analysis. mdpi.commdpi.comMonitoring the progress of derivatization reactions.
In-situ XRD Crystalline structure of catalysts. dtu.dkdtu.dkUnderstanding catalyst behavior during synthesis.
ETEM Morphology and elemental distribution of catalysts at the nanoscale. dtu.dkdtu.dkCorrelating catalyst structure with activity and selectivity.

Integration of Computational and Experimental Approaches for Predictive Modeling

The integration of computational chemistry with experimental work offers a powerful approach to accelerate research and development. For this compound, this integrated approach can be applied to various aspects of its synthesis and derivatization.

Computational modeling , using techniques like Density Functional Theory (DFT), can be employed to study reaction mechanisms, predict the activity of new catalysts, and understand the stereoselectivity of enzymatic reactions. acs.org This in silico screening can help in prioritizing experimental efforts and reducing the number of experiments needed. acs.org

Predictive modeling can also be used to correlate the physical properties of this compound and its derivatives with their molecular structure. This can aid in the design of new molecules with specific desired properties. For instance, models can be developed to predict the boiling point, viscosity, or solvency of new esters or ethers derived from this compound.

The development of mathematical models based on experimental data, such as those from in-situ monitoring, can lead to better process control and optimization. mdpi.comnih.gov

Sustainable Chemistry Initiatives and Green Synthesis Methodologies

The principles of green chemistry should be a guiding force in all future research on this compound. This involves a holistic approach to minimize the environmental impact of chemical processes.

A key focus should be on the use of renewable feedstocks . nih.govoup.com Research into pathways to produce this compound from biomass-derived starting materials would be a significant step towards sustainability. nih.govoup.com

The development of green synthesis methodologies is also crucial. This includes the use of environmentally benign solvents, such as deep eutectic solvents, and reaction conditions that minimize energy consumption, like microwave-assisted synthesis. rsc.org The goal is to design processes that are not only efficient but also have a low environmental footprint. orientjchem.org

Q & A

Q. What are the key physicochemical properties of 3,5,5-Trimethyl-1-hexanol relevant to experimental design?

Q. What safety protocols should be followed when handling 3,5,5-Trimethyl-1-hexanol?

The compound is classified as hazardous due to skin/eye irritation (Category 2), STOT effects (Category 2), and aquatic toxicity (WGK 2). Key protocols include:

  • Use of PPE: Nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Fume hoods to limit inhalation exposure (vapors may cause drowsiness) .
  • Storage: Incompatible with strong acids, oxidizers, and anhydrides; store in sealed containers away from light to prevent peroxide formation .

Q. What synthetic routes are available for 3,5,5-Trimethyl-1-hexanol?

Two primary methods are documented:

  • Route 1 : Reduction of 3,5,5-trimethylhexanal using catalysts like NaBH₄ or LiAlH₄.
  • Route 2 : Hydroformylation of 2,4,4-trimethyl-1-pentene followed by hydrogenation. Efficiency considerations include yield optimization (~75–85% for industrial-grade purity) and byproduct management (e.g., isomer separation) .

Q. What regulatory considerations apply to its use in international research?

The compound is listed on the OECD HPV Chemical List and U.S. EPA High Production Volume Inventory, requiring compliance with OECD 422 (repeated dose toxicity) and EPA TSCA guidelines. Researchers must document disposal per aquatic toxicity regulations (e.g., avoid discharge into waterways) .

Advanced Research Questions

Q. How can contradictions in toxicity data between mammalian and aquatic models be resolved?

Mammalian studies show low acute toxicity (oral LD₅₀ > 2600 mg/kg in rats), while aquatic models indicate high toxicity (e.g., Daphnia EC₅₀ = 0.7–137 mg/L). To address this:

  • Comparative Exposure Routes : Test parallel exposure pathways (e.g., dermal vs. aqueous uptake).
  • Metabolite Analysis : Quantify reactive intermediates (e.g., aldehydes) in aquatic systems that bind to proteins/DNA .
  • Model Sensitivity : Use species-specific assays (e.g., Scenedesmus algae growth inhibition) to refine ecotoxicity thresholds .

Q. What methodologies assess environmental persistence and bioaccumulation?

  • Biodegradation : Use OECD 301F (28-day closed bottle test) to measure mineralization rates (58–82% degradation observed in similar alcohols).
  • Partitioning : Calculate log K₀₀ (soil-water) and log K₀w (octanol-water) to predict mobility. Low K₀₀ (~2.5) suggests moderate soil adsorption.
  • Volatilization : Monitor Henry’s Law constant (estimated <1 × 10⁻⁵ atm·m³/mol) to evaluate atmospheric release .

Q. How do metabolic pathways inform its toxicological profile?

In mammals, metabolism occurs via:

  • β-Oxidation : Breakdown into carboxylic acids/CO₂.
  • Cytochrome P450 : Oxidation to aldehydes/ketones, which conjugate with glucuronic acid for excretion. Reactive aldehyde intermediates may explain subchronic toxicity (e.g., hepatotoxicity at high doses). In vitro assays (e.g., Ames test) confirm no mutagenicity, supporting non-carcinogenic classification .

Q. What analytical techniques optimize quantification in environmental matrices?

  • GC-MS : Use polar columns (e.g., DB-WAX) with electron ionization for trace detection (LOD ~0.1 µg/L).
  • HPLC-UV : C18 columns with UV detection at 210 nm for aqueous samples.
  • SPME : Solid-phase microextraction paired with GC-FID for rapid field analysis .

Q. How to design structure-activity studies for ester derivatives?

  • Synthetic Variation : Acetylate the hydroxyl group (e.g., 3,5,5-Trimethyl-1-hexanol acetate) and test esterification efficiency under acid catalysis.
  • Functional Assays : Compare volatility (e.g., GC headspace analysis) and sensory properties (e.g., odor threshold via panel testing) for fragrance applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.